BenchChemオンラインストアへようこそ!

2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene

Halogen bonding Medicinal chemistry Fragment-based drug design

2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene (CAS 1417567-44-2) is a polyhalogenated aromatic ether featuring a 2,4-dibromo-substituted benzene core and a chloro(difluoro)methoxy (–OCF₂Cl) substituent at the 1-position, with molecular formula C₇H₃Br₂ClF₂O and molecular weight 336.35 g/mol. It is commercially available at ≥95% purity as a research intermediate.

Molecular Formula C7H3Br2ClF2O
Molecular Weight 336.35 g/mol
CAS No. 1417567-44-2
Cat. No. B1405536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene
CAS1417567-44-2
Molecular FormulaC7H3Br2ClF2O
Molecular Weight336.35 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Br)OC(F)(F)Cl
InChIInChI=1S/C7H3Br2ClF2O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H
InChIKeyHQSPIWKTANYBTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene CAS 1417567-44-2: What It Is and Why Its Substituent Architecture Matters for Procurement


2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene (CAS 1417567-44-2) is a polyhalogenated aromatic ether featuring a 2,4-dibromo-substituted benzene core and a chloro(difluoro)methoxy (–OCF₂Cl) substituent at the 1-position, with molecular formula C₇H₃Br₂ClF₂O and molecular weight 336.35 g/mol [1]. It is commercially available at ≥95% purity as a research intermediate . Unlike simple dibromo-methoxybenzene analogs, the –OCF₂Cl group introduces a partially chlorinated difluoromethylene unit that simultaneously modulates lipophilicity (XLogP3-AA = 4.7), electron-withdrawing character, and halogen-bond donor capacity—properties that directly govern its utility as a synthetic building block in medicinal chemistry, agrochemical intermediate synthesis, and functional materials research [1].

Why 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene Cannot Be Replaced by 2,4-Dibromo-1-(trifluoromethoxy)benzene or 2,4-Dibromoanisole


The –OCF₂Cl group is not a simple hybrid of –OCF₃ and –OCH₃; it is a mechanistically distinct pharmacophoric element. The C–Cl bond in –OCF₂Cl serves as a competent halogen-bond (XB) donor via its σ-hole, an interaction geometry unavailable to –OCF₃ or –OCF₂H groups [1]. In drug-design contexts, CF₂X moieties (X = Cl, Br, I) have been shown to escape planarity and engage in highly directional, non-canonical XB interactions with protein targets, as characterized by X-ray crystallography and ITC—features that directly impact binding affinity and selectivity [1]. Furthermore, the –OCF₂Cl group confers a logP (4.7) nearly identical to the –OCF₃ analog (logP 4.73) but significantly higher than the –OCH₃ analog (logP 3.69), meaning that substitution with simpler alkoxy or fully fluorinated analogs alters both the geometric interaction space and the physicochemical profile in a manner that cannot be compensated by other structural changes [2]. Patented synthetic methods that specifically exploit bromochlorodifluoromethane as a reagent to install the –OCF₂Cl group in high yield further underscore the practical relevance of this specific substitution pattern [3].

Head-to-Head & Class-Level Quantitative Differentiation Evidence for 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene


Halogen-Bond Donor Capacity: Why the C–Cl σ-Hole in –OCF₂Cl Outperforms –OCF₃ in Directional Non-Covalent Interactions

The –OCF₂Cl group acts as a halogen-bond (XB) donor via the σ-hole on the terminal chlorine atom, an interaction mode unequivocally absent in the –OCF₃ analog. In a comprehensive 2023 study, tool compounds bearing CF₂Cl, CF₂Br, and CF₂I moieties were characterized by X-ray crystallography and quantum mechanical (QM) calculations; the CF₂Cl group formed XB interactions with a characteristic distance of ~3.0–3.2 Å and interaction energies in the range of –2 to –5 kcal/mol, whereas the –OCF₃ group exhibited no directional XB engagement [1]. Additionally, fragment 23 bearing a CF₂Br moiety was co-crystallized with JNK3, revealing an XB to the P-loop backbone carbonyl confirmed by STD-NMR and ITC (Kd values in the micromolar range) [1]. Although the specific 2,4-dibromo-OCF₂Cl congener was not directly co-crystallized, the CF₂X pharmacophore hypothesis is established at the class level and predicts that the –OCF₂Cl group in this compound provides comparable XB donor capacity.

Halogen bonding Medicinal chemistry Fragment-based drug design CF2X moieties

Lipophilicity Fine-Tuning: XLogP3 = 4.7 Places This Compound Between –OCF₃ and –OCH₃ Analogs

The computed XLogP3-AA of the target compound is 4.7 [1]. This value is nearly identical to that of the –OCF₃ analog (logP 4.73) and substantially higher than that of 2,4-dibromoanisole (logP 3.69) . The –OCF₂Cl group thus delivers the high membrane permeability associated with heavily halogenated aromatics while retaining the chlorine atom as a synthetic handle for further derivatization or metabolic soft-spot introduction.

Lipophilicity Physicochemical properties ADME optimization LogP

Electron-Withdrawing Modulation: –OCF₂Cl Provides Intermediate Ring Deactivation for Regioselective Cross-Coupling

The –OCF₂Cl group is a stronger electron-withdrawing substituent than –OCF₂H but weaker than –OCF₃ [1]. In a comparative study of halogenated liquid crystals, –OCF₂Cl-terminal compounds exhibited dielectric anisotropy (Δε) values intermediate between the corresponding –OCF₃ and –OCF₂H congeners, consistent with its moderate electron-withdrawing character [2]. For the 2,4-dibromo substitution pattern, this intermediate electronic effect modulates the reactivity of the two aryl bromide sites toward oxidative addition in Pd-catalyzed cross-coupling: the para-bromine (position 4) is intrinsically more electrophilic than the ortho-bromine (position 2) due to reduced steric hindrance, and the –OCF₂Cl group's electron-withdrawing effect enhances this intrinsic bias more strongly than –OCF₂H but less strongly than –OCF₃, offering a tunable window for sequential, regioselective functionalization [3].

Electron-withdrawing group Cross-coupling Regioselectivity Aryl bromide reactivity

Synthetic Accessibility: Patent-Backed High-Yield Methodology for –OCF₂Cl Installation vs. Low-Yield Legacy Methods

US Patent 5,105,021 (1992) describes a process for preparing difluorohalomethoxybenzenes by reacting metal phenolates with bromochlorodifluoromethane in the presence of a metal alcoholate or metal hydride initiator, achieving significantly higher yields than earlier methods [1]. In the background section, the patent explicitly documents that prior art methods—including those described in J. Fluorine Chem. (1982) and Tetrahedron (1981)—gave yields as low as 1.5–31.8% for related bromodifluoromethoxybenzene derivatives, whereas the claimed method enables high-yield production suitable for commercial-scale supply [1]. This patent directly covers compounds of formula (I) wherein Z = Cl (i.e., –OCF₂Cl derivatives), establishing a validated industrial route for the target compound class [1].

Synthetic methodology Difluorohalomethoxylation Process chemistry Patent evidence

Established Role of –OCF₂Cl as a Terminal Group in Liquid Crystal Formulations for Low-Viscosity, Wide-Nematic-Range Displays

Pavluchenko et al. (1995) synthesized and characterized multiple classes of two- and three-ring halogenated liquid crystals bearing the –OCF₂Cl terminal group and compared their material properties (clearing point, viscosity, dielectric anisotropy) with those of other halogenated liquid crystals—including –OCF₃, –F, and –Cl terminated analogs [1]. The –OCF₂Cl group was found to produce liquid crystals with low polarity, low viscosity, and weak optical anisotropy, making them suitable for active-matrix display applications. Specifically, the –OCF₂Cl group provides a broader nematic phase range than the corresponding –OCF₃ analogs in certain core structures, while maintaining lower rotational viscosity than –Cl or –F terminated compounds [1]. Patent EP 0781826 B1 further confirms the use of –OCF₂Cl as a preferred terminal substituent in commercial liquid crystal compositions [2].

Liquid crystals Materials science Nematic phase Display technology

Where 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene Delivers the Strongest Procurement Value: 4 Evidence-Based Application Scenarios


Fragment-Based Drug Design Libraries Incorporating CF₂X Halogen-Bond Donors

Fragment libraries enriched with –OCF₂Cl-bearing aromatic scaffolds enable screening for halogen-bond-mediated protein–ligand interactions that are inaccessible to –OCF₃ or –OCF₂H fragments. The 2,4-dibromo substitution pattern provides two orthogonal synthetic handles—allowing one bromide to be diversified into target-specific moieties via Suzuki or Sonogashira coupling while retaining the –OCF₂Cl group as an XB donor anchor point [1]. The 2023 J. Med. Chem. study demonstrated that CF₂X fragments (including CF₂Cl) form XB interactions with backbone carbonyls in kinase active sites, a binding mode confirmed by co-crystallography for the JNK3–fragment 23 complex [1].

Synthesis of Insecticidal and Acaricidal Diphenyl Ether Derivatives via Sequential Cross-Coupling

As documented in US Patent 5,105,021, difluorohalomethoxybenzene derivatives serve as key intermediates for compounds with high insecticidal and acaricidal activity [2]. The 2,4-dibromo configuration allows sequential chemoselective cross-coupling: the less hindered para-bromine can be substituted first (e.g., with a phenoxide nucleophile to construct a diphenyl ether core), followed by ortho-bromine functionalization to install a second aryl or heteroaryl group, all while the –OCF₂Cl group remains intact as a metabolically stable, lipophilicity-modulating substituent [2].

Liquid Crystal Intermediate for Low-Viscosity Nematic Mixtures

The –OCF₂Cl group is an established terminal substituent in commercial liquid crystal formulations for active-matrix displays, where it provides an optimal combination of low rotational viscosity, adequate dielectric anisotropy, and broad nematic phase range [3]. This compound serves as a bis-electrophilic core that can be elaborated via Pd-catalyzed cross-coupling with arylboronic acids or terminal alkynes to construct two-ring and three-ring mesogenic structures bearing the –OCF₂Cl terminal group, as demonstrated in the Pavluchenko et al. (1995) study [3].

Medicinal Chemistry Building Block for logP-Matched –OCF₃ Analog Replacement

With an XLogP3 of 4.7 versus 4.73 for the –OCF₃ analog [4], this compound can replace –OCF₃-bearing building blocks in lead optimization campaigns without altering predicted membrane permeability—while simultaneously introducing the chlorine atom as an additional vector for halogen bonding, metabolic soft-spot engineering, or further synthetic elaboration via nucleophilic aromatic substitution [1].

Quote Request

Request a Quote for 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.